molecular formula C10H7BrF5NO B7972542 4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide

4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B7972542
M. Wt: 332.06 g/mol
InChI Key: NSPDXHAKCNKKKR-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a difluoroethyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a reaction with a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Formation of Benzamide: The final step involves the formation of the benzamide structure through an amide coupling reaction using an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline
  • 4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide
  • 4-Bromo-N-(2,2-difluoroethyl)-3-chlorobenzamide

Uniqueness

4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both difluoroethyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic profiles.

Properties

IUPAC Name

4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF5NO/c11-7-2-1-5(3-6(7)10(14,15)16)9(18)17-4-8(12)13/h1-3,8H,4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPDXHAKCNKKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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